Product packaging for 7-Chloroindoline(Cat. No.:CAS No. 114144-22-8)

7-Chloroindoline

Cat. No.: B045376
CAS No.: 114144-22-8
M. Wt: 153.61 g/mol
InChI Key: OMPUMOUPCGQKNM-UHFFFAOYSA-N
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Description

7-Chloroindoline is a versatile and valuable halogenated indoline derivative prized in organic synthesis and medicinal chemistry research. Its core structure features a benzofused pyrrole ring system substituted with a chlorine atom at the 7-position, making it a privileged scaffold for constructing more complex molecules. This compound serves as a key synthetic intermediate in the development of novel pharmacologically active agents, particularly as a building block for receptor ligands and enzyme inhibitors. The electron-withdrawing chloro group and the nucleophilic nature of the indoline nitrogen allow for regioselective functionalization, enabling researchers to explore structure-activity relationships (SAR) in drug discovery programs. Its primary research applications include the synthesis of compounds for central nervous system (CNS) studies, the preparation of advanced materials with unique electronic properties, and its use as a precursor in palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, to create diverse chemical libraries. Researchers utilize this compound to access a wide array of heterocyclic compounds, accelerating the discovery of new candidates in preclinical development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8ClN B045376 7-Chloroindoline CAS No. 114144-22-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN/c9-7-3-1-2-6-4-5-10-8(6)7/h1-3,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPUMOUPCGQKNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70454551
Record name 7-CHLOROINDOLINE
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114144-22-8
Record name 7-CHLOROINDOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-2,3-dihydro-1H-indole
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Preparation Methods

Electrophilic Chlorination

Electrophilic chlorination using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C selectively introduces chlorine at the 7-position, yielding 60–65% 7-chloroindoline. The electron-donating nature of the indoline nitrogen directs electrophiles to the para position, though over-chlorination can occur without careful stoichiometric control.

Directed Ortho-Metalation (DoM)

A two-step process involving protection of the indoline nitrogen with a tert-butoxycarbonyl (Boc) group, followed by lithiation and quenching with hexachloroethane, achieves 7-chloro substitution in 55% yield. This method minimizes positional isomers but requires inert atmosphere conditions.

Catalytic and Transition Metal-Mediated Approaches

Palladium-Catalyzed C–H Activation

Recent advances employ palladium catalysts to functionalize indoline at the 7-position. For instance, Pd(OAc)₂ with 8-aminoquinoline as a directing group facilitates site-selective chlorination using N-chlorosuccinimide (NCS), yielding this compound in 72% yield.

Copper-Mediated Ullmann Coupling

Copper(I) iodide catalyzes the coupling of 7-bromoindoline with lithium chloride in dimethylformamide (DMF) at 110°C, achieving 65% conversion to this compound. This method is limited by the availability of brominated precursors.

Comparative Analysis of Methods

Table 1 summarizes key synthetic routes, highlighting yields, regioselectivity, and scalability:

MethodConditionsYield (%)RegioselectivityScalability
Indole HydrogenationPd/C, H₂ (3 atm), EtOH, 50°C85HighIndustrial
Friedel-Crafts CyclizationPPA, 120°C, 6h75ModerateLab-scale
Electrophilic ChlorinationSO₂Cl₂, CH₂Cl₂, 0°C65HighModerate
Pd-Catalyzed C–H ActivationPd(OAc)₂, NCS, DCE, 80°C72ExcellentLab-scale

Chemical Reactions Analysis

Types of Reactions: 7-Chloroindoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form this compound-2,3-dione.

    Reduction: Reduction reactions can convert it into different indoline derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products:

    Oxidation: this compound-2,3-dione.

    Reduction: Various reduced indoline derivatives.

    Substitution: Compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis
7-Chloroindoline serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders and cancer treatments. Its derivatives are explored for their potential to act as inhibitors of specific enzymes, which can lead to new therapeutic strategies. For instance, studies have shown that chlorinated indoles exhibit significant antibacterial activity against various pathogens, indicating their potential use in developing novel antibiotics .

Case Study: Antimicrobial Properties
Research has demonstrated that 7-chloroindole effectively inhibits biofilm formation in Vibrio parahaemolyticus, a pathogen responsible for seafood-borne illnesses. The compound showed a minimum inhibitory concentration (MIC) of 200 μg/mL against biofilm formation without affecting planktonic cell growth . This suggests its utility in combating antibiotic-resistant infections.

Biochemical Research

Enzyme Inhibition Studies
In biochemical research, this compound is utilized to study its effects on biological systems. It has been identified as a potential inhibitor of various enzymes involved in bacterial virulence. For example, it was found to downregulate virulence genes associated with adhesion and toxin production in Escherichia coli and other nosocomial pathogens .

Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR studies have indicated that substitutions at specific positions on the indole ring enhance antimicrobial activity. This analytical approach aids researchers in designing more effective derivatives with improved therapeutic profiles .

Material Science

Organic Semiconductors and Polymers
In material science, this compound is being investigated for its role in the development of organic semiconductors and polymers. Its unique electronic properties enhance the performance of electronic devices, making it a promising candidate for applications in organic electronics .

Agricultural Chemistry

Development of Agrochemicals
The compound is also explored for its potential use in developing agrochemicals such as herbicides and fungicides. Its targeted action could provide a more environmentally friendly approach to pest control compared to traditional chemicals .

Fluorescent Probes

Imaging Applications
this compound is utilized in creating fluorescent probes for imaging applications in biological research. These probes are essential for studying cellular processes and molecular interactions, providing valuable insights into biological systems .

Summary Table of Applications

Application AreaDescriptionKey Findings/Case Studies
Pharmaceutical DevelopmentIntermediate for drugs targeting neurological disorders and cancerEffective against Vibrio parahaemolyticus biofilms
Biochemical ResearchStudies on enzyme inhibition and virulence factorsDownregulates virulence genes in E. coli
Material ScienceDevelopment of organic semiconductorsEnhances performance of electronic devices
Agricultural ChemistryDevelopment of targeted agrochemicalsPotential for eco-friendly pest control
Fluorescent ProbesImaging applications for biological researchInsights into cellular processes and molecular interactions

Mechanism of Action

The mechanism of action of 7-Chloroindoline derivatives varies depending on the specific compound and its target. For instance, some derivatives exhibit biological activity by interacting with specific enzymes or receptors. The molecular targets and pathways involved can include inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Halogenated Indoline Derivatives

Substituent Position: 5- vs. 7-Substituted Indolines

The position of halogen substituents significantly impacts reactivity and synthetic utility. For example, 5-bromoindoline exhibits markedly lower yields (23%) than 7-chloroindoline (89%) in ODH reactions catalyzed by W/Ga₂O₃-NC (Table 1) . This disparity arises from steric and electronic effects:

  • Steric hindrance : The 5-position in indoline is more sterically crowded, impeding catalytic access during ODH.
  • Electronic effects : Chlorine’s electron-withdrawing nature enhances the stability of reaction intermediates compared to bromine.

Table 1: ODH Reaction Yields for Halogenated Indolines

Compound Product Formed Yield (%)
This compound 7-Chloro-1H-indole 89
5-Bromoindoline 5-Bromo-1H-indole 23
2-Methylindole 2-Methyl-1H-indole 51
Halogen Type: Chloro vs. Bromo Derivatives

Chlorine’s smaller atomic radius and stronger electron-withdrawing capacity favor higher reaction efficiency compared to bulkier halogens like bromine. For instance, 7-amino-4-chloroisoindolin-1-one (81% yield) is synthesized more efficiently than its brominated analog 7-amino-4-bromoisoindolin-1-one (78% yield) . This trend aligns with the ODH results, underscoring chlorine’s superior compatibility in reactions sensitive to steric effects .

Comparison with Multi-Substituted Indoline Compounds

Multi-substituted indolines, such as 4,6-dichloroindoline hydrochloride (CAS: 1210734-76-1; similarity score: 0.89 to this compound), exhibit reduced synthetic yields and altered reactivity due to increased steric demands and electronic deactivation . For example, dichloro-substituted analogs like 6,7-dichloro-1,2,3,4-tetrahydroquinoline (similarity: 0.89) are less reactive in ODH than monosubstituted this compound, highlighting the challenges of accommodating multiple substituents .

Comparison with Functionalized Derivatives

Amino-Substituted Indolines

The introduction of amino groups, as in 3-amino-7-chloroindolin-2-one hydrochloride (CAS: 1214187-61-7), modifies solubility and bioactivity. However, such derivatives often require complex purification steps (e.g., acidic HPLC gradients) and show variable yields depending on substituent placement .

Hydroxy-Substituted Indolinones

7-Chloro-2-indolinones with hydroxy groups, such as 7-chloro-3-hydroxy-3-p-chlorophenyl-2-indolinone, demonstrate distinct reactivity due to hydrogen bonding and increased polarity. These compounds often require tailored synthetic protocols, such as the use of 7-chloro-1-methylisatin intermediates, to achieve optimal yields .

Structural Isomerism and Related Heterocycles

While This compound and 7-chloroindole (CAS: 53924-05-3) share structural similarities, their reactivity differs substantially. Indoline’s saturated nitrogen ring makes it more reactive in hydrogenation and cyclization reactions, whereas indole derivatives are prone to electrophilic substitution . For example, this compound’s ODH yield (89%) far exceeds typical indole functionalization efficiencies, emphasizing its synthetic versatility .

Biological Activity

7-Chloroindoline, a derivative of indole, has garnered attention in recent years due to its diverse biological activities, particularly in antimicrobial and antibiofilm applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and implications for therapeutic use.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorine atom at the 7-position of the indoline structure. This substitution plays a crucial role in its biological activity. The compound's chemical formula is C8H6ClNC_8H_6ClN, and it exhibits properties typical of halogenated indoles, which are known for their enhanced antibacterial and antifungal activities.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties against various bacterial strains. Notably, it has been tested against Vibrio parahaemolyticus , a common cause of seafood-borne gastroenteritis. The minimum inhibitory concentration (MIC) for this compound was found to be 200 μg/mL , effectively inhibiting biofilm formation without affecting planktonic cell growth .

Comparative Antimicrobial Efficacy

CompoundMIC (μg/mL)Biofilm Inhibition (%)Effect on Planktonic Growth
4-Chloroindole50>80%Yes
7-Chloroindole200ModerateNo
Tetracycline--Yes

This table summarizes the comparative efficacy of this compound against other chlorinated indoles. While it is less potent than 4-chloroindole in terms of biofilm inhibition, it still presents a viable option for targeting biofilm-related infections.

The mechanisms through which this compound exerts its antimicrobial effects include:

  • Biofilm Disruption : It inhibits the formation of biofilms, which are protective structures formed by bacteria that contribute to persistent infections.
  • Membrane Damage : Studies have shown that both 4-chloroindole and 7-chloroindole cause visible damage to bacterial cell membranes, leading to cell lysis and death .
  • Virulence Factor Modulation : These compounds can downregulate virulence genes associated with adhesion and toxin production in pathogens like Escherichia coli , suggesting a potential role in antivirulence strategies .

Case Studies and Research Findings

  • Study on Vibrio parahaemolyticus : A study examined the effects of various halogenated indoles on Vibrio parahaemolyticus . The results indicated that while 7-chloroindole effectively inhibited biofilm formation, it did not significantly affect the growth of planktonic cells, highlighting its selective action against biofilm-associated bacteria .
  • Antibiofilm Properties : Another investigation focused on the antibiofilm properties of chloroindoles, including 7-chloroindole. The study demonstrated that this compound could inhibit biofilm formation by more than 67% at concentrations as low as 20 μg/mL when tested against various nosocomial pathogens .
  • Structure-Activity Relationship (SAR) : Quantitative structure-activity relationship (QSAR) analyses revealed that chlorination at specific positions (like the 7-position) is critical for the antibacterial activity of indole derivatives. This suggests that modifications to the indole structure can enhance or diminish its biological activity .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 7-Chloroindoline, and how can purity be ensured during synthesis?

  • Methodological Answer : Synthesis typically involves cyclization of substituted anilines or reductive chlorination of indole derivatives. Key steps include:

  • Using anhydrous conditions to prevent hydrolysis of intermediates.
  • Characterization via 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry (MS) to confirm structural integrity .
  • Purity assessment via HPLC with UV detection (≥95% purity threshold recommended for biological assays) .

Q. What analytical techniques are most reliable for quantifying this compound in complex mixtures?

  • Methodological Answer :

  • HPLC or UPLC with a C18 column and acetonitrile/water mobile phase, optimized for retention time and peak symmetry.
  • GC-MS for volatile derivatives (e.g., silylated forms) with internal standards (e.g., deuterated analogs) to correct for matrix effects .
  • Calibration curves must span the expected concentration range (e.g., 0.1–100 µM) with R2^2 > 0.99 .

Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Conduct forced degradation studies:
  • pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours, followed by HPLC analysis .
  • Thermal Stability : Use differential scanning calorimetry (DSC) or isothermal stress testing (e.g., 40–80°C) .
  • Quantify degradation products via LC-MS and compare with control samples .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound derivatives be resolved?

  • Methodological Answer :

  • Verify assay conditions : Compare solvent systems (e.g., DMSO vs. aqueous buffers), cell lines, and incubation times across studies .
  • Dose-response validation : Replicate experiments using standardized IC50_{50} protocols with positive/negative controls .
  • Computational analysis : Use molecular docking to assess binding affinity variations due to substituent positioning .

Q. What strategies are effective for elucidating the reaction mechanisms of this compound in catalytic processes?

  • Methodological Answer :

  • Kinetic isotope effects (KIE) : Compare kH/kDk_{H}/k_{D} in deuterated solvents to identify rate-limiting steps .
  • Trapping intermediates : Use low-temperature NMR or EPR spectroscopy to detect short-lived species .
  • DFT calculations : Model transition states and activation energies (e.g., Gaussian 16 with B3LYP/6-31G* basis set) .

Q. How can researchers optimize this compound derivatives for selective receptor binding while minimizing off-target effects?

  • Methodological Answer :

  • SAR studies : Systematically modify substituents (e.g., halogens, alkyl chains) and test affinity via radioligand binding assays .
  • Off-target profiling : Screen against related receptors (e.g., GPCR panels) using high-throughput fluorescence polarization .
  • Metabolic stability assays : Use liver microsomes or hepatocytes to identify susceptible moieties for structural refinement .

Q. What experimental approaches are suitable for studying the stereochemical effects of this compound analogs?

  • Methodological Answer :

  • Chiral resolution : Use chiral HPLC columns (e.g., Chiralpak IA) or enzymatic resolution to isolate enantiomers .
  • Circular dichroism (CD) : Confirm absolute configuration and correlate with biological activity .
  • Molecular dynamics (MD) simulations : Analyze enantiomer-receptor binding kinetics (e.g., using GROMACS) .

Q. How should researchers design in vivo studies to evaluate the pharmacokinetics of this compound-based therapeutics?

  • Methodological Answer :

  • Dosing regimens : Administer via IV, oral, or IP routes in rodent models; collect plasma/tissue samples at timed intervals .
  • Bioanalytical validation : Use LC-MS/MS to quantify parent compound and metabolites (LLOQ ≤ 1 ng/mL) .
  • Compartmental modeling : Fit data to non-linear mixed-effects models (e.g., Phoenix WinNonlin) to estimate t1/2t_{1/2}, CmaxC_{\text{max}}, and bioavailability .

Methodological Notes

  • Data Presentation : Use tables to summarize synthesis yields, spectroscopic data, and bioactivity metrics. For example:

    DerivativeYield (%)1H^1H-NMR (δ, ppm)IC50_{50} (nM)
    7-Cl-Indoline727.25 (d, J=8.5 Hz)150 ± 12
    7-Cl-5-MeO587.18 (s)89 ± 8
  • Literature Comparison : Always contextualize findings using recent studies (e.g., "Our IC50_{50} aligns with Smith et al. (2023) but contradicts Patel et al. (2022) due to differences in cell permeability assays") .

  • Ethical Compliance : For in vivo work, adhere to ARRIVE guidelines and declare IACUC approval .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloroindoline
Reactant of Route 2
7-Chloroindoline

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